N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxy methyl group at position 3 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 5 via a methylene linker. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to replace ester or amide functionalities. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a privileged scaffold in drug design due to its electron-rich aromatic system, which enhances binding to biological targets such as enzymes or receptors. The 4-methoxyphenoxy substituent introduces lipophilicity and may influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZTEIAMUYARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These pathways play crucial roles in controlling cell proliferation and survival, and their disruption can lead to the death of cancer cells.
Result of Action
The compound has been reported to exhibit anticancer activity, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines. This suggests that the compound is capable of inhibiting the growth of these cells at relatively low concentrations. The compound’s action results in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells.
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and various substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.43 g/mol. The presence of the oxadiazole moiety is significant as it is commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.43 g/mol |
| Structural Features | Oxadiazole ring, Methoxy and Phenoxy groups |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole structure. For instance, derivatives with similar structural motifs have exhibited significant antiproliferative activity against various cancer cell lines. A study indicated that certain oxadiazole derivatives showed selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HEK293 | 5.3 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may be attributed to the methoxy and phenoxy substituents which are known to enhance anti-inflammatory activity. Compounds with similar structures have demonstrated effectiveness in reducing inflammation markers in vitro and in vivo.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been widely studied, showing efficacy against a range of bacterial strains. For example, compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. coli | 16 |
| Compound E | S. aureus | 8 |
| Compound F | Pseudomonas aeruginosa | 32 |
Understanding the mechanism of action for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole is crucial for its development as a therapeutic agent. The oxadiazole ring is believed to interact with biological targets involved in oxidative stress and cell proliferation pathways . Further research into its pharmacodynamics and pharmacokinetics will elucidate its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Antiproliferative Activity : A recent study synthesized various oxadiazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The most promising compounds showed selective toxicity towards MCF-7 cells with low micromolar IC50 values .
- Evaluation of Anti-inflammatory Effects : Research conducted on related compounds indicated that substituents like methoxy groups significantly enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of oxadiazole derivatives revealed strong activity against multiple bacterial strains, suggesting potential applications in treating infections .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a candidate for developing new therapeutic agents.
- Anticancer Activity : Research has indicated that similar oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with oxadiazole structures have shown effective inhibition of cancer cell lines such as OVCAR-8 and SNB-19 with growth inhibition percentages exceeding 80% .
Biological Studies
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can serve as a biochemical probe to study various cellular mechanisms.
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in critical pathways associated with cancer proliferation and inflammation. Its interactions may involve hydrogen bonding and hydrophobic interactions facilitated by its chloro and methoxyphenoxy groups.
Materials Science
The unique electronic properties of the compound make it suitable for applications in materials science.
- Development of Novel Materials : Its distinct structure may lead to the creation of materials with specific electronic or optical properties, which can be utilized in advanced technological applications such as sensors or photonic devices.
Case Study 1: Anticancer Properties
A study focused on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The findings suggest that these compounds can induce apoptosis in cancer cells through DNA damage mechanisms .
Case Study 2: Enzyme Interaction Studies
In silico studies have been conducted to evaluate the binding affinity of oxadiazole derivatives to target enzymes. These studies indicate that the presence of the oxadiazole ring enhances binding interactions due to its ability to participate in π–π stacking and coordination with metal ions . This characteristic could be leveraged for designing more effective enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, as detailed below:
Pharmacological and Physicochemical Properties
- Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis better than esters, as noted in for oxazole derivatives .
- Bioactivity : While direct data for the target compound is absent, structurally related benzodioxole-oxadiazole hybrids (e.g., ) show activity in kinase inhibition assays .
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis (e.g., cyclization, coupling) may reduce yield, as seen in for isoxazole-carboxamide derivatives .
Q & A
Q. Tables
Q. Table 1. Optimal Reaction Conditions for Oxadiazole Cyclization
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 110°C (microwave) | |
| Catalyst | PTSA (10 mol%) | |
| Solvent | Toluene | |
| Reaction Time | 30 minutes |
Q. Table 2. Fluorescence Parameters for Photophysical Studies
| Condition | Optimal Value | Reference |
|---|---|---|
| λex/λem | 340 nm / 380 nm | |
| pH | 5.0 (acetate buffer) | |
| Limit of Detection | 0.269 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
